5-Isopropyl-3-methoxy-2-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methyl-5-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-5-10-7(3)9(11-8)12-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAODRCOHPUSQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution of 5 Isopropyl 3 Methoxy 2 Methylpyrazine
The presence of 5-Isopropyl-3-methoxy-2-methylpyrazine has been identified in a range of plant species, contributing to their characteristic scents.
Identification in Panax ginseng
Scientific analysis of the essential oil extracted from fresh Panax ginseng root has led to the identification of 2-isopropyl-3-methoxypyrazine (B1215460) as a significant constituent. In a study focused on the composition of ginseng's volatile oils, this compound was found to be one of the primary components in the basic fraction of the oil. This finding is crucial in understanding the complex aroma profile of ginseng, as pyrazine (B50134) compounds are known to contribute to its characteristic scent.
Table 1: Key Pyrazine Constituents in the Basic Fraction of Panax ginseng Essential Oil
| Compound | Relative Content (%) |
| 2-isopropyl-3-methoxypyrazine | 35.51 |
| 3-sec-butyl-2-methoxy-5-methylpyrazine | 31.54 |
| 2-isobutyl-3-methoxypyrazine (B1223183) | 8.64 |
| 2-methoxy-3-methylpyrazine | 8.40 |
This table is based on the analysis of the essential oil from fresh Panax ginseng root.
Distribution in Diverse Herbaceous and Spice Plant Species
Beyond its presence in Panax ginseng, this compound and its isomers are found in a variety of other plants. This includes several common vegetables such as potatoes, peppers, and beans. thegoodscentscompany.com The compound is also a component of galbanum oil, an aromatic gum resin obtained from certain umbelliferous plant species. fsbi-db.de The presence of this pyrazine in such a diverse range of plants underscores its widespread distribution in the botanical world. thegoodscentscompany.comfsbi-db.de
Microbial Production Pathways and Associated Microorganisms
In addition to its botanical origins, this compound is also known to be a product of microbial metabolism. Certain bacteria are capable of synthesizing this compound during fermentation processes.
Bacterial Biosynthesis from Fermentation Processes
The production of pyrazines by microorganisms is a well-documented phenomenon, with specific bacterial species identified as producers of this compound.
Research has shown that several species of the genus Serratia are capable of producing 3-isopropyl-2-methoxy-5-methyl-pyrazine. Specifically, strains of Serratia odorifera, Serratia ficaria, and Serratia rubidea have been identified as producers of this compound, which is associated with a characteristic potato-like odor.
In studies of pyrazine production by various bacteria, it has been noted that while some Serratia species produce 3-isopropyl-2-methoxy-5-methyl-pyrazine, the bacterium Cedecea davisae produces a different pyrazine compound. The major alkyl-methoxypyrazine produced by Cedecea davisae is 3-sec-butyl-2-methoxypyrazine.
Table 2: Microbial Production of Selected Alkyl-methoxypyrazines
| Microorganism | Major Alkyl-methoxypyrazine Produced |
| Serratia odorifera | 3-isopropyl-2-methoxy-5-methyl-pyrazine |
| Serratia ficaria | 3-isopropyl-2-methoxy-5-methyl-pyrazine |
| Serratia rubidea | 3-isopropyl-2-methoxy-5-methyl-pyrazine |
| Cedecea davisae | 3-sec-butyl-2-methoxypyrazine |
This table summarizes the primary pyrazine compounds produced by the listed bacterial species.
Fungal Metabolic Contributions (e.g., Aspergillus Genus)
Certain fungi, particularly from the Aspergillus and Penicillium genera, contribute to the production of methoxypyrazines, which are known for their distinct green pepper or earthy aromas. researchgate.netup.ac.za A screening of 280 fungi indicated that 45% produced pyrazine-like flavors. up.ac.za Specifically, Penicillium rubrum was found to produce both 2-methoxy-3-isobutylpyrazine (MIBP) and 2-methoxy-3,5/6-isopropylpyrazine (MIPP). up.ac.za The compound this compound is an isomer that falls within the MIPP classification. These findings highlight that mycelial fungi can be considered for the natural production of high-value pyrazine flavors. up.ac.za The synthesis of these compounds by fungi is influenced by the growth medium, with different media promoting different flavor profiles. up.ac.za
Formation in Processed Food Matrices
Beyond direct biosynthesis by microorganisms, pyrazines are famously formed during the processing of food, primarily through heat-driven chemical reactions and fermentation.
Contribution from Maillard Reaction Pathways in Heat-Treated Foods
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars under heat, is a major pathway for the formation of pyrazines in thermally processed foods. nih.govnih.govperfumerflavorist.com These reactions are responsible for the characteristic color, taste, and aroma of baked, roasted, and fried foods. nih.govresearchgate.net The most widely accepted mechanism for pyrazine formation involves the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, leading to the formation of α-aminoketones, which then condense to form the pyrazine ring. acs.org
The types and quantities of pyrazines generated are highly dependent on several factors, including the specific amino acid and sugar precursors, temperature, time, and pH. nih.govacs.org For example, elevated temperatures (e.g., 120 °C) and alkaline conditions tend to facilitate the massive accumulation of pyrazines. researchgate.netacs.org Lysine-containing peptides have been shown to be particularly effective precursors for pyrazine formation in model systems. nih.gov
Table 2: Factors Influencing Pyrazine Formation via Maillard Reaction
| Factor | Effect on Pyrazine Formation | Example | Source(s) |
| Temperature | Higher temperatures (generally >100°C) increase pyrazine formation. | Increasing from 100°C to 120°C facilitates massive accumulation. | researchgate.net |
| pH | Alkaline conditions promote sugar fragmentation and increase pyrazine yields. | Levels of pyrazines in maple syrup increased as pH rose during boiling. | acs.org |
| Precursors | The type of amino acid and sugar dictates the type and amount of pyrazines formed. | Lysine-containing peptides yield higher production of pyrazines than tripeptides. | nih.gov |
| Reaction Time | Longer heating times generally lead to higher total levels of pyrazines. | Total pyrazines in maple syrup increased from 3.42 ng/g to 72.32 ng/g over 160 mins. | acs.org |
Environmental Presence and Dissemination
The distribution of this compound in the environment is primarily understood through its production by microorganisms. While data on its presence in some environmental compartments like water is limited, its role in biological signaling is more clearly defined.
Specific data on the detection of this compound in rivers or drinking water sources is not extensively documented in available research. However, the environmental presence of structurally related methoxypyrazines is well-established. For instance, 2-Isopropyl-3-methoxypyrazine (IPMP), a potent odorant, is known to be associated with musty or earthy aromas in drinking water. thegoodscentscompany.com This compound is recognized as an off-flavor contaminant that can be introduced into soft drinks and water through contaminated process or formulation water, where it imparts an earthy taste reminiscent of potato skins. thegoodscentscompany.com While direct toxicological data for 3-isopropyl-2-methoxy-5-methylpyrazine (B3350949) is sparse, evaluations of related methoxypyrazines suggest they have low potential for bioaccumulation due to hydrophilic properties and are likely to degrade relatively quickly in aerobic soil conditions.
The significance of this compound in the environment is most evident in the field of insect chemical ecology. This compound is a known bacterial metabolite, produced by specific microorganisms that are often associated with insects.
Research has identified that certain bacteria are responsible for producing a potato-like odor, with this compound (referred to as 3-isopropyl-2-methoxy-5-methyl-pyrazine) being the major alkyl-methoxypyrazine synthesized by odor-producing strains of Serratia. nih.govasm.orgresearchgate.net Specifically, the bacterial species Serratia rubidaea, Serratia odorifera, and Serratia ficaria have been identified as producers of this compound. nih.govasm.orgresearchgate.netresearchgate.net
The genus Serratia is commonly found in the environment, including in soil, water, on plants, and in association with insects. mdpi.com These bacteria can act as symbionts in the gut of arthropods. researchgate.net The production of volatile pyrazines by these symbiotic bacteria is of particular interest as these molecules can function as semiochemicals—chemicals involved in communication. Volatile organic compounds (VOCs) produced by insect-associated bacteria can be sources of pheromones used by their hosts. researchgate.net For example, bacteria from the genus Serratia are known to produce pyrazines that are used by ants as trail pheromones to coordinate food gathering and other social behaviors. researchgate.net The production of this compound by Serratia species that live in close association with insects strongly points to its role as a semiochemical in insect communication and chemical signaling. nih.govresearchgate.netresearchgate.net
Detailed Research Findings
| Finding | Details | Associated Organisms | Significance | Source(s) |
|---|---|---|---|---|
| Production of Compound | This compound is the major alkyl-methoxypyrazine responsible for the potato-like odor in certain bacterial cultures. | Serratia rubidaea, Serratia odorifera, Serratia ficaria | Establishes a key biological source of the compound in the environment. | nih.govasm.orgresearchgate.netresearchgate.net |
| Semiochemical Context | Volatile pyrazines produced by insect-associated Serratia species are known to be used as trail and alarm pheromones by ants. | Serratia spp., various ant species | Suggests a functional role for the compound in insect chemical communication. | researchgate.net |
| Environmental Association | Serratia species are commonly found in the environment and as symbionts in insects. | Serratia spp. | Provides the ecological link between the producing microorganism and the insects that may utilize the chemical signal. | researchgate.netmdpi.com |
Biosynthetic Pathways and Metabolic Mechanisms of 5 Isopropyl 3 Methoxy 2 Methylpyrazine
Investigated Biogenetic Routes and Precursor Utilization
The construction of the 5-isopropyl-3-methoxy-2-methylpyrazine molecule is believed to follow a pathway similar to other 3-alkyl-2-methoxypyrazines found in nature, originating from simple amino acid building blocks.
The carbon skeleton of alkyl- and methoxy-pyrazines is derived from amino acids. For this compound, a plausible route involves the contribution of at least two different amino acids. The isopropyl group at the C-5 position is proposed to originate from the amino acid valine . This is consistent with findings for related compounds where the alkyl side chain corresponds to the R-group of an amino acid, such as leucine (B10760876) for isobutyl-substituted pyrazines and isoleucine for sec-butyl-substituted pyrazines. oup.comnih.gov
The formation of the pyrazine (B50134) ring itself and the methyl group at the C-2 position requires other precursors. One proposed pathway suggests the condensation of two amino acid molecules. oup.com For instance, the biosynthesis of 2-isopropyl-3-methoxypyrazine (B1215460) is suggested to involve the initial condensation of valine and glycine. oup.comnih.gov In the case of this compound, the methyl group likely originates from an amino acid such as alanine (B10760859) . The remaining part of the pyrazine ring is thought to be derived from another simple amino acid, potentially glycine or serine , which can provide the necessary C-N backbone. nih.govresearchgate.net
| Molecular Moiety | Proposed Amino Acid Precursor | Rationale / Supporting Evidence |
|---|---|---|
| Isopropyl group (at C-5) | Valine | Side chain of valine corresponds to the isopropyl group. Valine supplementation stimulates diisopropylpyrazine production in microbes. oup.com |
| Methyl group (at C-2) | Alanine | Side chain of alanine is a methyl group. Precursor for methyl-substituted pyrazines. |
| Pyrazine Ring Backbone | Glycine / Serine | Provides the essential C-N units for the heterocyclic ring structure. oup.comresearchgate.net |
A key proposed mechanism for the formation of the pyrazine ring involves the condensation of an amidated amino acid with an α,β-dicarbonyl compound. oup.com These highly reactive dicarbonyls, such as glyoxal (B1671930) or glyoxylic acid, can be generated from the degradation of other molecules, including amino acids like serine or threonine. nih.govnih.gov
The proposed biosynthetic sequence is as follows:
An amino acid (e.g., valine) is amidated.
A second amino acid (e.g., alanine) degrades to form a reactive α-aminocarbonyl intermediate. nih.gov
Alternatively, an α,β-dicarbonyl compound like glyoxal reacts with an amino group donor. oup.comnih.gov
These intermediates condense to form a dihydropyrazine (B8608421) ring structure.
The dihydropyrazine subsequently undergoes oxidation or elimination to aromatize into the stable pyrazine ring. researchgate.net
This pathway allows for the formation of asymmetrically substituted pyrazines like the target compound. The presence of both 2,5- and 2,6-dialkyl-substituted pyrazines in organisms like Paenibacillus polymyxa supports the activity of a pathway utilizing condensation with an α,β-dicarbonyl compound. oup.com
The final and best-characterized step in the biosynthesis of methoxypyrazines is the O-methylation of a hydroxypyrazine precursor. nih.govresearchgate.net Research on grapes has shown that the immediate precursor to a methoxypyrazine is its corresponding 2-hydroxy-3-alkylpyrazine (HP) form. nih.govnih.gov For the target compound, the precursor would be 5-isopropyl-2-methyl-3-hydroxypyrazine.
This crucial methylation step is catalyzed by an O-methyltransferase (OMT) enzyme. nih.gov The reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAHcy) in the process. nih.govnih.gov While the specific OMT for this compound has not been isolated, the activity of these enzymes is well-documented in methoxypyrazine-producing organisms like wine grapes (Vitis vinifera). nih.govnih.gov
| Substrate | Enzyme | Methyl Donor | Product |
|---|---|---|---|
| 5-isopropyl-2-methyl-3-hydroxypyrazine | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | This compound |
Microbial Metabolic Transformations of Pyrazine Derivatives
Microorganisms play a dual role in the lifecycle of pyrazines, participating in both their synthesis and degradation. nih.govresearchgate.net Various bacterial and fungal species are known to produce a wide array of alkylpyrazines as part of their metabolism. Genera such as Bacillus, Pseudomonas, and Paenibacillus have been identified as notable producers. oup.comresearchgate.netnih.gov For example, Bacillus subtilis strains isolated from fermented soybeans (natto) are capable of biosynthesizing alkylpyrazines. nih.gov
Beyond synthesis, microbes can also transform pyrazine derivatives. These transformations can lead to the formation of novel molecules or the degradation of the pyrazine ring. nih.gov Engineered metabolic pathways in hosts like Pseudomonas putida have demonstrated the potential for functionalizing pyrazines. By introducing non-heme diiron monooxygenases, researchers can achieve reactions like N-oxidation, creating pyrazine-N-oxides from parent compounds. nih.gov The degradation of N-heterocyclic compounds often involves hydroxylation followed by ring cleavage, catalyzed by enzymes such as mono- or dioxygenases, which can occur under both aerobic and anaerobic conditions. nih.gov
| Microorganism Genus | Role in Pyrazine Metabolism | Reference |
|---|---|---|
| Bacillus | Biosynthesis of alkylpyrazines | researchgate.netnih.gov |
| Paenibacillus | Biosynthesis of methyl-branched alkyl-substituted pyrazines | oup.com |
| Pseudomonas | Biosynthesis and engineered metabolic transformations (e.g., functionalization) | researchgate.netnih.gov |
| Fungi | Synthesis and degradation of pyrazines | nih.gov |
Influence of Environmental and Nutritional Factors on Biosynthesis
The rate of pyrazine biosynthesis is highly sensitive to environmental and nutritional conditions. A primary factor is the availability of precursors in the growth medium. nih.gov Studies have shown that supplementing a microbial culture with specific amino acids can significantly boost the production of the corresponding pyrazines. For instance, the addition of valine to the growth medium of Paenibacillus polymyxa strongly stimulated the production of 2,5-diisopropylpyrazine (B1313309). oup.com Similarly, the presence of L-threonine is a known stimulant for 2,5-dimethylpyrazine (B89654) biosynthesis in Bacillus species. nih.gov
Environmental conditions such as aerobic versus anaerobic environments can dictate which metabolic pathways are active for the transformation and degradation of pyrazine derivatives. nih.gov In plants, factors such as light exposure and temperature are known to regulate the accumulation of methoxypyrazines, which is tied to a proposed cycle of methylation and demethylation between the methoxypyrazine (MP) and its hydroxypyrazine (HP) precursor. nih.gov
Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
Despite significant progress, the complete biosynthetic pathway for most methoxypyrazines, including this compound, remains only partially understood. nih.gov While the final O-methylation step and the OMT enzymes involved are relatively well-characterized, the preceding steps are largely unelucidated. nih.govresearchgate.netnih.gov
The specific enzymes that catalyze the initial condensation of amino acids and/or dicarbonyl compounds to form the pyrazine ring have not been isolated or fully identified. nih.gov The exact sequence of events, the nature of the intermediates between the initial precursors and the final hydroxypyrazine, and the genetic regulation of these early steps are still active areas of research. nih.govnih.gov The limited understanding of these upstream metabolic pathways restricts the ability to fully control or engineer the production of these potent aroma compounds in both microbial and plant systems. nih.gov
Chemical Synthesis Methodologies for 5 Isopropyl 3 Methoxy 2 Methylpyrazine
Strategic Approaches for Pyrazine (B50134) Ring Formation
The formation of the pyrazine ring is the cornerstone of the synthesis. This is typically achieved through condensation reactions that form the six-membered ring containing two nitrogen atoms in a 1,4-relationship.
The most direct and classical route to the pyrazine core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. datapdf.com For the synthesis of the target molecule, this strategy is adapted by reacting an α-amino amide with an α-dicarbonyl. The isopropyl and one of the methyl groups are typically introduced via the amino acid derivative, while the second methyl group originates from the dicarbonyl compound.
A representative synthesis involves the condensation of valine amide (to introduce the isopropyl group) with methylglyoxal (B44143) (pyruvaldehyde) under alkaline conditions. datapdf.comacs.org This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine ring. acs.org The initial product of this specific condensation is 3-isopropyl-5-methyl-2(1H)-pyrazinone, which exists in tautomeric equilibrium with 2-hydroxy-3-isopropyl-5-methylpyrazine. datapdf.comacs.org
The choice of the dicarbonyl compound is crucial for the substitution pattern. For instance, using biacetyl (buta-2,3-dione) instead of methylglyoxal would result in a 5,6-dimethyl substituted pyrazine. datapdf.com However, a drawback of using alkyl glyoxals under alkaline conditions is their tendency to undergo self-condensation, which can lead to lower yields of the desired hydroxypyrazine. datapdf.com
Table 1: Example Condensation for a Hydroxypyrazine Precursor
| Reactant 1 | Reactant 2 | Product | Notes |
|---|---|---|---|
| Leucine (B10760876) Amide | Methyl Glyoxal (B1671930) | 2-Isobutyl-3-hydroxy-5/6-methylpyrazine | A mixture of isomers is formed. This is analogous to the synthesis of the isopropyl target. acs.org |
The Gutknecht pyrazine synthesis , first reported in 1879, is a foundational method based on the self-condensation of α-amino ketones. nbu.ac.in The process involves the initial formation of an α-amino ketone, often generated by the reduction of an isonitroso ketone. Two molecules of the α-amino ketone then dimerize and cyclize to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. kisti.re.kr This oxidation can be achieved using reagents like mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. kisti.re.kr
The Gastaldi synthesis is another important variation for producing pyrazine derivatives, specifically leading to hydroxypyrazines. nbu.ac.inrsc.org This method has been a valuable tool for incorporating nitrile groups into heterocyclic structures. nbu.ac.in
These named reactions represent classical approaches to the pyrazine ring system and provide alternative frameworks to the more direct diamine-dicarbonyl condensation.
Introduction of Methoxy (B1213986) and Isopropyl Moieties
The introduction of the specific substituents is a critical aspect of the synthesis, defining the identity of the final compound.
The methoxy group in the target molecule is almost universally installed by methylation of the corresponding 2-hydroxypyrazine (B42338) (or its pyrazinone tautomer). This O-methylation is a key final step in many syntheses.
Several methylating agents can be employed:
Diazomethane: This is a highly effective but hazardous reagent used in laboratory-scale syntheses to convert hydroxypyrazines to their methoxy derivatives in good yield. datapdf.comacs.org
Dimethyl Sulfate (DMS): A powerful and common industrial methylating agent. nih.gov The reaction is typically performed in the presence of a base, such as sodium carbonate or sodium hydroxide, which deprotonates the hydroxyl group to form a more nucleophilic pyrazinolate anion. nih.govgoogle.com
Iodomethane (Methyl Iodide): Another effective electrophile for methylation, often used with bases like potassium carbonate or sodium hydride.
The general mechanism involves the nucleophilic attack of the pyrazinolate oxygen on the methyl group of the alkylating agent (e.g., DMS) in an SN2 reaction. researchgate.net
Table 2: Common Methylating Agents for Hydroxypyrazines
| Methylating Agent | Typical Base | Key Features |
|---|---|---|
| Diazomethane (CH₂N₂) | None required | Highly efficient, but toxic and explosive. datapdf.com |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Na₂CO₃, NaOH | Industrially common, effective, but toxic. nih.govnih.gov |
Direct isopropylation of a pre-formed pyrazine ring via methods like Friedel-Crafts alkylation is generally not the preferred synthetic strategy. Such reactions often lack regioselectivity and can be complicated by the basic nature of the pyrazine nitrogen atoms, which can coordinate with the Lewis acid catalyst.
Instead, the isopropyl group is strategically introduced from the outset of the synthesis by using a starting material from the chiral pool. The most common approach is to use the amino acid valine , which contains the required isopropyl side chain. oup.com The synthesis begins with the conversion of valine to valine amide, which is then used in the condensation step to form the pyrazine ring, as described in section 4.1.1. oup.com This elegant approach ensures the isopropyl group is placed at the desired position without requiring a separate, and likely problematic, alkylation step on the heterocyclic ring.
Alternative Synthetic Routes and Methodological Advancements
Beyond the classical methods, several alternative and more modern synthetic routes have been developed.
One important alternative pathway involves the conversion of the 2-hydroxypyrazine intermediate into a 2-chloropyrazine (B57796) . This is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). datapdf.com The resulting 2-chloropyrazine is a versatile intermediate. The chlorine atom can be readily displaced by a methoxide (B1231860) nucleophile (from sodium methoxide) in a nucleophilic aromatic substitution reaction (SNAr) to yield the desired 2-methoxypyrazine. acs.org This two-step process (chlorination followed by methoxylation) provides an alternative to direct O-methylation of the hydroxypyrazine.
More recent advancements include the development of catalytic systems for pyrazine formation. For example, manganese-pincer complexes have been reported to catalyze the acceptorless dehydrogenative coupling of β-amino alcohols to form pyrazine derivatives, offering a more atom-economical approach.
Another novel strategy involves new aromatization procedures. A PhD thesis detailed a route to 3-alkyl-2-methoxypyrazines that considered an alternative aromatization of a dihydropyrazinone intermediate via bromination followed by dehydrobromination. dur.ac.uk These modern methods aim to improve yields, reduce waste, and operate under milder reaction conditions compared to some classical syntheses.
Synthesis of Precursors and Structural Analogues for Research Applications
The synthesis of specifically substituted pyrazines often involves multi-step sequences that rely on the careful construction of the pyrazine ring from acyclic precursors or the modification of a pre-existing pyrazine core. For a target molecule like 5-isopropyl-3-methoxy-2-methylpyrazine, the synthetic strategy must address the controlled introduction of the methyl, isopropyl, and methoxy groups at the desired positions. Research into the synthesis of structural analogues provides valuable insights into reaction pathways and substituent effects.
A common and versatile method for constructing the pyrazine ring is the condensation of an α-dicarbonyl compound with an α-aminoamide. beilstein-journals.org This approach allows for the introduction of substituents at various positions on the pyrazine ring depending on the choice of the starting materials. For instance, the synthesis of 2-hydroxypyrazines, which are key precursors to methoxypyrazines, can be achieved through this condensation. beilstein-journals.org The subsequent methylation of the hydroxyl group yields the desired methoxypyrazine. researchgate.netdur.ac.uk
The synthesis of structural analogues is crucial for understanding the structure-activity relationships, particularly for flavor compounds. For example, a Durham E-Theses report details the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183), a close structural analogue to the target compound. dur.ac.uk This synthesis starts from L-leucinamide hydrochloride and glyoxal, which undergo condensation to form 2-isobutyl-3-hydroxypyrazine. dur.ac.uk This intermediate is then methylated to afford the final product. dur.ac.uk The reaction schemes and yields for these transformations provide a blueprint for accessing similarly substituted pyrazines.
Furthermore, the synthesis of pyrazines with different alkylation patterns, such as 2-isopropyl-5-methylpyrazine, has been reported and is relevant for understanding how to introduce the specific substituents of the target compound. rsc.org The biomimetic synthesis of 2,5-diisopropylpyrazine (B1313309) through the dimerization of α-amino acid-derived α-amino aldehydes highlights a novel approach using readily available starting materials. rsc.org
The introduction of the methoxy group is typically achieved by the methylation of a corresponding hydroxypyrazine intermediate. researchgate.netdur.ac.uk Alternatively, a halogenated pyrazine can be subjected to nucleophilic substitution with sodium methoxide. The synthesis of a halogenated precursor, such as 2-chloro-5-isopropyl-3-methylpyrazine, would be a key step in such a strategy. While direct synthesis of this specific chloro-derivative is not extensively documented in readily available literature, the synthesis of related compounds like 2-amino-3-bromo-5-methylpyrazine (B112963) from 5-methylpyrazin-2-amine (B1296693) demonstrates the feasibility of halogenating the pyrazine ring. chemicalbook.com
The following tables summarize key synthetic reactions and precursors discussed in the literature that are relevant to the synthesis of this compound and its analogues.
Table 1: Synthesis of Pyrazine Precursors
| Precursor | Starting Material(s) | Reagent(s) and Conditions | Product | Yield | Reference |
| 2-Hydroxypyrazines | α-Ketoaldehyde, α-Aminoamide hydrochloride | 1. Methanol, -30°C to rt2. NaOH (conc. aq.)3. HCl (conc.) | 3,5-substituted-2-hydroxypyrazine | Average | beilstein-journals.org |
| 2-Isobutyl-3-hydroxypyrazine | L-Leucinamide hydrochloride, Glyoxal | Alkaline conditions | 2-Isobutyl-3-hydroxypyrazine | Not specified | dur.ac.uk |
| 2-Amino-5-methylpyrazine | 2-Aminomalonamide, Methylglyoxal | 1. Cyclization2. Chlorination (POCl₃)3. Hydrogenation4. Hydrolysis5. Hofmann degradation | 2-Amino-5-methylpyrazine | Not specified | google.com |
| 2,5-Diisopropylpyrazine | Cbz-Val-H | H₂, Pd/C, Ethyl acetate (B1210297) | 2,5-Diisopropylpyrazine | Not specified | rsc.org |
| 2-Amino-3-bromo-5-methylpyrazine | 5-Methylpyrazin-2-amine, Pyridine | Bromine, DCM, rt | 2-Amino-3-bromo-5-methylpyrazine | 88% | chemicalbook.com |
Table 2: Synthesis of Methoxypyrazine Analogues
| Product | Precursor | Reagent(s) and Conditions | Yield | Reference |
| 2-Methoxy-3-alkylpyrazines | 2-Hydroxy-3-alkylpyrazine | Diazomethane or Methyl iodide | Not specified | researchgate.net |
| 2-Isobutyl-3-methoxypyrazine | 2-Isobutyl-3-hydroxypyrazine | Ambersep 900 hydroxide, Methylating agent | ~50% (overall) | dur.ac.uk |
| Deuterated 2-methoxy-3-isopropylpyrazine | Glyoxal, α-Amino acid amide | 1. Condensation2. Methylation (Iodomethane) | Not specified | researchgate.net |
Advanced Analytical Methodologies for 5 Isopropyl 3 Methoxy 2 Methylpyrazine Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 5-isopropyl-3-methoxy-2-methylpyrazine from other volatile and semi-volatile compounds present in a sample. The choice of technique depends on the complexity of the matrix and the required level of separation.
Gas Chromatography (GC) Coupled Systems
Gas chromatography (GC) is the foremost technique for the analysis of volatile pyrazines. tesisenred.net The compound is first extracted from its matrix, often using a solventless method like headspace solid-phase microextraction (HS-SPME), and then introduced into the GC system. researchgate.netvt.edu In the GC, the volatile compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column.
The retention of pyrazines is highly dependent on the polarity of the GC column. For the related isomer, 3-isopropyl-2-methoxy-5-methylpyrazine (B3350949), established Kovats retention indices demonstrate this effect, showing different elution times on polar and non-polar columns, which is a critical parameter for its identification. nih.gov
Kovats Retention Indices for 3-Isopropyl-2-methoxy-5-methylpyrazine
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 1149 |
| Standard Polar | 1440 |
Data sourced from NIST Mass Spectrometry Data Center.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrices
For exceptionally complex samples where standard one-dimensional GC may fail to resolve co-eluting compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. semanticscholar.org This technique employs two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). nih.gov
The effluent from the first column is trapped in small fractions and then rapidly re-injected onto the second column. This process generates a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of trace-level analytes from matrix interferences. nih.gov GC×GC, particularly when coupled with a high-speed detector like a time-of-flight mass spectrometer (ToF-MS), is a powerful strategy for the untargeted screening and detailed characterization of volatile profiles in food products, ensuring that even low-abundance pyrazines are detected and identified. nih.gov
Mass Spectrometric (MS) Identification and Quantification
Following chromatographic separation, mass spectrometry provides definitive identification and accurate quantification of the target analyte. The choice of ionization and detection method is crucial for achieving the desired sensitivity and specificity.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is the most common ionization technique coupled with GC. In EI-MS, molecules eluting from the GC column are bombarded with a high-energy electron beam (typically 70 eV). This energetic process causes the molecule to ionize and fragment in a predictable and reproducible manner.
The resulting mass spectrum displays a pattern of fragment ions that serves as a chemical "fingerprint." libretexts.org While the molecular ion peak may be weak or absent for some compounds, the fragmentation pattern is highly characteristic. libretexts.org This pattern can be compared against established spectral libraries, such as the NIST Mass Spectrometry Data Center, for confident identification. However, the similarity in fragmentation patterns among isomeric pyrazines can make unambiguous identification challenging without supporting retention index data. researchgate.net
Chemical Ionization Mass Spectrometry (CI-MS) for Enhanced Sensitivity
Chemical Ionization (CI) is a "softer" ionization technique compared to EI. In CI, a reagent gas is first ionized, and these reagent ions then transfer a proton to the analyte molecule. This gentle process results in significantly less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺). The primary advantage of CI-MS is its ability to clearly determine the molecular weight of the analyte, which can be ambiguous in EI spectra where the molecular ion is not observed. This enhanced molecular ion signal is crucial for confirming the identity of the compound, especially when dealing with trace amounts or when distinguishing between compounds with similar fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry, or MS/MS, provides the highest level of selectivity and is ideal for both structural confirmation and precise quantification at trace levels. nih.govresearchgate.net In an MS/MS experiment, a specific ion, known as the precursor ion (e.g., the molecular ion or a major fragment ion from the first ionization step), is selected in the first mass analyzer. researchgate.net This precursor ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed by a second mass analyzer. researchgate.net
This process, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. researchgate.net This high selectivity allows for the accurate quantification of this compound even in the most complex matrices by filtering out background noise and interferences from co-eluting compounds. mdpi.com
Summary of Mass Spectrometry Techniques
| Technique | Principle | Primary Use for this compound |
|---|---|---|
| EI-MS | Hard ionization causing extensive, reproducible fragmentation. | Structural identification via library matching of fragmentation patterns. |
| CI-MS | Soft ionization causing minimal fragmentation. | Unambiguous determination of molecular weight from the prominent [M+H]⁺ ion. |
| MS/MS | Selection and fragmentation of a specific precursor ion. | High-selectivity quantification (MRM mode) and definitive structural confirmation. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. mdpi.com Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a compound to several decimal places. mdpi.com This high level of accuracy enables the determination of a molecule's elemental formula, providing a high degree of confidence in its identification. mdpi.comnih.gov
For this compound, HRMS is instrumental in confirming its atomic composition. The compound's molecular formula is C₉H₁₄N₂O. nih.govnist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the monoisotopic mass can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. mdpi.com A close match between the measured and calculated mass confirms the elemental composition and helps to distinguish the target analyte from other compounds that may have the same nominal mass but different elemental formulas (isobars).
| High-Resolution Mass Spectrometry Data for this compound | |
|---|---|
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O nih.govnist.gov |
| Molecular Weight (Average) | 166.22 g/mol nih.gov |
| Exact Mass (Monoisotopic) | 166.110613074 Da nih.govnist.gov |
Ion Mobility Spectrometry (IMS) for Collision Cross-Section Analysis
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, it provides an additional dimension of separation, enhancing peak capacity and analytical confidence. A key parameter derived from IMS is the Collision Cross-Section (CCS), which is a measure of the effective area of an ion as it moves through a buffer gas under the influence of an electric field. nih.gov
The CCS value is a robust and characteristic physicochemical property of an ion, akin to a molecular fingerprint, that is largely independent of the sample matrix. contaminantdb.ca For the characterization of this compound, determining its CCS value provides a unique identifier that is orthogonal to its retention time and mass-to-charge ratio. This is particularly valuable for distinguishing it from structural isomers, which have the same exact mass but may have different three-dimensional shapes and therefore different CCS values. While experimental values are ideally obtained from a Trapped Ion Mobility Spectrometry (TIMS) or Drift Tube IMS instrument, predicted values can also offer guidance.
| Ion Mobility Spectrometry Data for this compound | |
|---|---|
| Parameter | Value |
| Ion | [M+H]⁺ |
| Predicted Collision Cross Section (CCS) | 136.0 Ų vulcanchem.com |
Sample Preparation and Enrichment Strategies
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.
The selection of the fiber coating is critical for efficient extraction. For pyrazines, studies have shown that combination fibers are highly effective. A fiber coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) has demonstrated high extraction efficiency for a range of pyrazine (B50134) compounds from yeast extract. nih.govhmdb.ca The optimization of extraction parameters such as temperature and time is also crucial. Research on pyrazines in cocoa and perilla seed oils has shown that extraction temperatures between 50°C and 70°C and extraction times of 30 to 45 minutes yield good results. researchgate.netmdpi.com Adding salt to the sample matrix can also increase the volatility of the analytes and improve extraction efficiency. mdpi.com
| Optimized HS-SPME Conditions for Pyrazine Analysis from Literature | |||
|---|---|---|---|
| Parameter | Condition for Yeast Extract nih.govhmdb.ca | Condition for Perilla Seed Oil researchgate.net | Condition for Cocoa Liquor mdpi.com |
| Fiber Coating | 50/30 µm DVB/CAR/PDMS | (Not specified, but various tested) | 65 µm Carbowax/DVB |
| Extraction Temperature | ~65°C (Optimized via RSM) | (Tested) | 60°C |
| Extraction Time | ~43 min (Optimized via RSM) | (Tested) | 45 min |
| Equilibration Time | ~20 min (Optimized via RSM) | Not Specified | 15 min |
| Matrix Modification | Not Specified | Not Specified | Suspension in saturated NaCl solution |
Solvent Extraction and Distillation for Matrix Isolation
Traditional methods of solvent extraction and distillation remain valuable for isolating pyrazines from complex matrices, particularly during bulk preparation or when pre-concentration for subsequent analysis is required.
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the sample matrix (often aqueous) and an immiscible organic solvent. The choice of solvent is critical. Studies on the isolation of pyrazines from aqueous reaction mixtures have compared several solvents. nih.govresearchgate.net Hexane was effective and selective, co-extracting fewer polar impurities like imidazoles. nih.gov Solvents like methyl-t-butyl ether (MTBE) and ethyl acetate (B1210297) also successfully extracted pyrazines but sometimes required further cleanup steps to remove co-extracted impurities. nih.govresearchgate.net
Distillation separates compounds based on differences in their volatilities. As pyrazines are volatile compounds, distillation can effectively isolate them from non-volatile matrix components such as sugars, amino acids, and salts. nih.govoup.com The process involves heating the sample mixture to vaporize the volatile components, which are then condensed and collected as a distillate. This method has been successfully used to recover pyrazines from aqueous reaction mixtures, leaving undesirable, less volatile impurities behind in the undistilled portion. nih.govoup.com Reduced pressure (vacuum) distillation can also be employed to lower the boiling points of the compounds, preventing potential thermal degradation. mdpi.com
| Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines nih.govresearchgate.net | |
|---|---|
| Solvent | Observations |
| Hexane | Effective for pyrazine extraction; did not co-extract polar imidazole (B134444) impurities. nih.gov |
| Methyl-t-butyl ether (MTBE) | Effective for pyrazine extraction; co-extracted some impurities (e.g., 4-methyl imidazole) requiring further cleanup. nih.gov |
| Ethyl Acetate | Effective for pyrazine extraction; co-extracted some impurities requiring further cleanup. nih.gov |
| Dichloromethane (DCM) | Used to extract pyrazines from an acidified aqueous distillate. oup.com |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nist.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H-NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C-NMR provides information on the number and electronic environment of carbon atoms in the molecule. nist.gov
Predicted ¹H-NMR Signals:
A singlet for the aromatic proton on the pyrazine ring.
A singlet for the protons of the methoxy (B1213986) group.
A singlet for the protons of the methyl group attached to the pyrazine ring.
A septet for the single proton of the isopropyl group.
A doublet for the six equivalent protons of the two methyl groups within the isopropyl substituent.
Predicted ¹³C-NMR Signals:
Signals corresponding to the four carbon atoms of the pyrazine ring.
A signal for the carbon of the methoxy group.
A signal for the carbon of the methyl group.
Signals for the two distinct carbons of the isopropyl group (methine and methyl carbons).
| Predicted NMR Assignments for this compound | |||
|---|---|---|---|
| ¹H-NMR | |||
| Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ring-H | ~8.0 - 8.3 | Singlet (s) | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H |
| Isopropyl (-CH(CH₃)₂) | ~3.2 - 3.5 | Septet (sept) | 1H |
| Ring-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |
| Isopropyl (-CH(CH₃)₂) | ~1.2 - 1.4 | Doublet (d) | 6H |
| ¹³C-NMR | |||
| Group | Predicted Chemical Shift (ppm) | ||
| Ring Carbons (C=N, C=C) | ~130 - 160 | ||
| Methoxy (-OCH₃) | ~50 - 55 | ||
| Isopropyl (-CH(CH₃)₂) | ~30 - 35 | ||
| Ring-CH₃ | ~20 - 25 | ||
| Isopropyl (-CH(CH₃)₂) | ~20 - 25 |
Quantitative Analytical Method Development and Validation
The quantitative analysis of this compound, often referred to as IPMP, typically relies on highly sensitive and selective techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The development of these methods requires careful optimization of various parameters to ensure reliability and accuracy, especially when dealing with the trace levels at which this compound is often found. nih.gov
Method validation is a critical step to ensure that the analytical method is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, RSD). researchgate.netresearchgate.net
To achieve the highest level of precision and accuracy in the quantification of this compound, the use of an internal standard is indispensable. An ideal internal standard should have physicochemical properties very similar to the analyte and should not be naturally present in the sample. Stable isotopically labeled (SIL) analogues of the analyte, such as deuterated analogues, are considered the gold standard for use as internal standards in mass spectrometric methods. nih.govscispace.com
The use of a deuterated analogue of this compound, such as 2-isopropyl-3-(methoxy-d3)-pyrazine, in a stable isotope dilution assay (SIDA) offers significant advantages. Because the deuterated standard has a slightly higher molecular weight but nearly identical chemical and physical properties to the native compound, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's source. scispace.comresearchgate.net This co-behavior allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to a more robust and reliable quantification. scispace.com
The precision of a method is significantly improved with the use of a SIL internal standard compared to an analogous internal standard. For instance, in the analysis of other compounds, the relative standard deviation (RSD) for repeatability and reproducibility has been shown to be excellent, often below 5%. nih.govscispace.com
Table 1: Representative Validation Data for Analytical Methods Utilizing Stable Isotope Dilution Analysis
| Analyte/Internal Standard | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|---|
| (E)-Resveratrol / (E)-[²H₃]-Resveratrol | Red Wine | UPLC-QuanTOF-MS | - | - | 96.2 ± 0.8 | 3.0 (repeatability), 4.0 (reproducibility) | nih.gov |
| Sirolimus / Sirolimus-d₃ | Whole Blood | HPLC-ESI-MS/MS | - | - | - | 2.7-5.7 | researchgate.net |
| Triphenylmethane Dyes / Deuterated Analogues | Shrimp Muscle | UHPLC-MS/MS | 0.05-0.1 µg/kg | 0.1-0.25 µg/kg | 92-105 | <15 | researchgate.net |
This table presents representative data from studies on other compounds to illustrate the performance of methods using deuterated internal standards. Specific validation data for this compound may vary based on the specific method and matrix.
Complex samples, such as wine, coffee, and other food products, contain a multitude of compounds that can interfere with the analysis of this compound. nih.govoiv.intmdpi.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. nih.govmdpi.com
Matrix effects are a significant challenge in quantitative analysis. Co-extracted matrix components can compete with the analyte for ionization in the MS source, leading to ion suppression, or they can "protect" the analyte from degradation in the GC inlet, leading to signal enhancement. nih.govmdpi.com The extent of the matrix effect depends on the analyte, the nature of the matrix, and the cleanliness of the sample extract. nih.gov
Several strategies can be employed to mitigate matrix effects:
Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components. mdpi.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects. mdpi.comyoutube.com
Stable Isotope Dilution Analysis (SIDA): As discussed previously, using a stable isotopically labeled internal standard is one of the most effective ways to compensate for matrix effects. Since the internal standard is affected in the same way as the analyte, the ratio of their signals remains constant, leading to accurate quantification despite signal suppression or enhancement. nih.govscispace.com
Table 2: Examples of Matrix Effects and Correction Strategies in Food Analysis
| Food Matrix | Analytical Method | Observed Matrix Effect | Correction Strategy | Outcome | Reference |
|---|---|---|---|---|---|
| Compound Feed | LC-MS/MS | Predominantly signal suppression | Use of model compound feed for calibration | More realistic estimation of method performance | nih.govacs.org |
| Apples, Grapes | GC-MS/MS | Strong signal enhancement | Matrix-matched calibration | Acceptable recovery values (up to ~90%) | mdpi.com |
| Spelt Kernels, Sunflower Seeds | GC-MS/MS | Strong signal suppression | Matrix-matched calibration | Acceptable recovery values (up to ~90%) | mdpi.com |
| Red Wine | UPLC-QuanTOF-MS | - | Stable Isotope Dilution Analysis | High accuracy (97.7% of reference method) and precision | nih.gov |
This table provides examples from various food analysis studies to illustrate the prevalence of matrix effects and the effectiveness of different compensation strategies.
By employing advanced analytical techniques such as GC-MS or LC-MS/MS, coupled with the use of deuterated internal standards and strategies to address matrix effects, it is possible to achieve accurate and precise quantification of this compound in a variety of complex samples.
Ecological and Environmental Significance of 5 Isopropyl 3 Methoxy 2 Methylpyrazine
Role as a Constituent of Chemical Communication in Ecological Systems
Pyrazines, as a class of nitrogen-containing heterocyclic compounds, are pivotal in the chemical signaling interactions among various organisms. csic.es Their distinct and potent odors make them effective messengers in both intraspecific and interspecific communication. csic.es
Alkyl-methoxypyrazines are well-documented as semiochemicals (signaling chemicals) in the insect world, functioning as both pheromones for communication within a species and as allomones for inter-species defense. csic.esresearchgate.net
Aggregation Pheromones: In some ladybug species (Coleoptera: Coccinellidae), alkyl-methoxypyrazines have been co-adapted to serve as both defensive allomones and aggregation pheromones for diapausing (hibernating) individuals. csic.es For instance, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) causes a strong aggregative effect in diapausing Hippodamia convergens. researchgate.net Similarly, 2-isobutyl-3-methoxypyrazine has been identified as a putative male-specific aggregation pheromone in the leaf beetle Labidostomis lusitanica (Coleoptera: Chrysomelidae), attracting both males and females. csic.es
Allomones (Defensive Chemicals): The strong, often unpleasant odor of methoxypyrazines serves as a warning signal to predators. csic.eswikipedia.org These compounds are key components in the multimodal defense mechanisms of aposematic (warningly colored) insects. csic.es For example, the wood tiger moth (Arctia plantaginis) produces IBMP and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) to deter predators like birds and ants. csic.es The Asian lady beetle (Harmonia axyridis) produces IPMP, which contributes to its undesirable odor. wikipedia.org
Plants also synthesize and release methoxypyrazines, which can mediate interactions with other organisms, particularly insects.
Pollinator Attraction: Some plant species release methoxypyrazines to attract pollinators. csic.es The cones of the African cycad Encephalartos villosus emit 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), which is attractive to its pollinator beetles. csic.es Likewise, floral scents from palm species in the genera Acrocomia and Attalea contain diverse 2-alkyl-methoxypyrazines that attract florivorous scarab beetles. csic.esthegoodscentscompany.com
Presence in Plant Tissues: Methoxypyrazines like IPMP and IBMP are well-known constituents of grape varieties such as Cabernet Sauvignon, Sauvignon blanc, and Merlot. wikipedia.orglodigrowers.com In grapes, these compounds are synthesized within the berries, accumulating before veraison (the onset of ripening) and then degrading as the fruit matures. lodigrowers.com Factors like sunlight exposure and temperature significantly influence their final concentration, with increased light exposure generally leading to lower levels of these compounds. lodigrowers.comgravitywinehouse.comnih.gov While not a direct defense mechanism in the traditional sense, the regulation of these potent aroma compounds is a key aspect of fruit development and quality. nih.govmdpi.com
Contribution to Chemical Flavor and Aroma Profiles in Natural Products and Food Systems
Alkyl-methoxypyrazines are powerful aroma compounds that contribute significantly to the flavor profiles of numerous foods and beverages, often at extremely low detection thresholds. wikipedia.orgnih.gov They are typically associated with "green" or "vegetative" and "earthy" or "roasty" aromas. nih.govleffingwell.comsigmaaldrich.com
Humans can detect the odor of IPMP at concentrations as low as 2 nanograms per liter. wikipedia.org This high potency means even trace amounts can have a major impact on the perceived flavor. The table below details the occurrence and sensory characteristics of IPMP, a close isomer of 5-isopropyl-3-methoxy-2-methylpyrazine.
Table 1: Occurrence and Aroma Profile of Isopropyl Methoxypyrazine in Foods
| Food/Natural Product | Associated Aroma/Flavor Description | Reference(s) |
|---|---|---|
| Coffee | Roasty, earthy, responsible for "potato taste" off-flavor | wikipedia.orgnih.govacs.orgcoffeeresearch.org |
| Wine Grapes (e.g., Cabernet Sauvignon, Sauvignon blanc) | Green, vegetative, bell pepper, herbaceous | wikipedia.orglodigrowers.com |
| Potatoes | Raw potato, earthy | leffingwell.comthegoodscentscompany.com |
| Peas & Beans | Green pea, earthy | thegoodscentscompany.comsigmaaldrich.comthegoodscentscompany.com |
| Peppers | Green bell pepper | leffingwell.comthegoodscentscompany.com |
| Grapefruit Juice | Contributes to green notes | thegoodscentscompany.com |
In raw Arabica coffee, 3-isopropyl-2-methoxypyrazine is considered a potent odorant. acs.org However, in some East African coffees, it is responsible for an off-taste known as "potato taste," which may be linked to the Antestiopsis insect. wikipedia.org In wine, high concentrations of methoxypyrazines can lead to overly herbaceous or vegetative notes, which are often considered undesirable. wikipedia.orggravitywinehouse.com
Environmental Fate and Degradation Studies
The persistence and transformation of methoxypyrazines in the environment are governed by both abiotic and biotic processes.
Abiotic degradation involves non-biological processes, primarily driven by chemical or physical factors.
Photodegradation: Methoxypyrazines are sensitive to light. nih.gov Sunlight-induced photodegradation has been identified as a mechanism for the reduction of these compounds in ripening grapes, although its contribution relative to metabolic degradation may be small. gravitywinehouse.comnih.gov
Ozonation: Ozonation is a common water treatment process that uses ozone (O₃) to oxidize organic contaminants. nih.gov Ozone is an electrophile that selectively reacts with electron-rich sites in molecules, such as activated aromatic systems and double bonds. nih.gov The pyrazine (B50134) ring is an aromatic system, and the presence of electron-donating groups, like the methoxy (B1213986) group, generally enhances its reactivity with ozone, suggesting ozonation could be an effective degradation pathway. nih.gov
Adsorption: While not a degradation pathway, adsorption is a key removal process. Studies have shown that 2-isopropyl-3-methoxypyrazine (IPMP) can be effectively removed from drinking water by adsorption onto powdered activated carbon (PAC). nih.gov
Microorganisms play a crucial role in the breakdown of pyrazines in the environment. researchgate.netnih.gov Several bacteria and fungi are capable of using pyrazines as their sole source of carbon and nitrogen. nih.govnih.gov
The primary mechanisms of microbial degradation of methoxypyrazines involve:
Hydroxylation/O-demethylation: The initial step in the breakdown is often the enzymatic hydroxylation of the pyrazine ring or the O-demethylation of the methoxy group to form a hydroxypyrazine. nih.govtdl.orgnih.gov In rats and plants, methoxypyrazines are known to be demethylated to their corresponding hydroxypyrazine forms. nih.govtdl.org
Ring Cleavage: Following the initial modification, the aromatic ring is cleaved, allowing the organism to utilize the resulting components for energy and growth. nih.govnih.gov The exact mechanisms of ring fission are still under investigation for many pyrazines. nih.gov
The table below summarizes findings on the biotic degradation of related pyrazine compounds.
Table 2: Examples of Biotic Degradation of Pyrazines
| Organism | Compound Degraded | Key Metabolic Step/Product | Reference(s) |
|---|---|---|---|
| Mycobacterium sp. Strain DM-11 | 2,3-Diethyl-5-methylpyrazine | Hydroxylation to 5,6-diethyl-2-hydroxy-3-methylpyrazine, followed by ring cleavage and ammonium (B1175870) release. | nih.gov |
| Various Bacteria | Substituted Pyrazines | Can use as sole carbon and energy source; initial metabolites characterized in some cases. | nih.gov |
| Rats (metabolism model) | Isobutyl-methoxypyrazine (IBMP) | O-demethylation to isobutyl-hydroxypyrazine (IBHP). | nih.gov |
Theoretical and Computational Chemistry Studies of 5 Isopropyl 3 Methoxy 2 Methylpyrazine
Molecular Structure Elucidation through Computational Methods
In the absence of dedicated computational studies for 5-isopropyl-3-methoxy-2-methylpyrazine, the elucidation of its molecular structure would typically begin with ab initio or Density Functional Theory (DFT) methods. These computational techniques would be employed to calculate the optimal geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles. The resulting three-dimensional model would depict the spatial arrangement of the pyrazine (B50134) ring relative to its isopropyl, methoxy (B1213986), and methyl substituents. This theoretical structure would serve as a foundational model for further computational analysis and could be compared against experimental data if available from techniques like X-ray crystallography or electron diffraction, though such data for this specific compound is not readily found.
Conformational Analysis and Energy Minimization Studies
A crucial aspect of understanding the behavior of a flexible molecule like this compound is conformational analysis. The rotation around the single bonds connecting the isopropyl and methoxy groups to the pyrazine ring allows the molecule to adopt various spatial arrangements, or conformers.
Computational chemists would perform a systematic scan of the potential energy surface by rotating these bonds incrementally. For each resulting conformation, an energy minimization calculation would be performed to find the most stable geometry for that particular arrangement. This process identifies the global minimum—the most stable conformer—as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. Such studies are vital for understanding how the molecule's shape influences its interactions with olfactory receptors.
Prediction of Spectroscopic Properties (e.g., Mass Spectral Fragmentation Patterns)
While experimental mass spectra for this compound are used for its identification, computational methods can be employed to predict these properties. Theoretical mass spectrometry studies would involve simulating the ionization and subsequent fragmentation of the molecule. By calculating the energies of different fragmentation pathways, researchers can predict the most likely fragments to be observed in a mass spectrum. This can aid in the interpretation of experimental data and help distinguish between isomers.
Below is a hypothetical data table illustrating the kind of output a computational prediction of mass spectral fragmentation might provide, though this is a generalized representation in the absence of specific studies on this compound.
| Theoretical Fragment (m/z) | Proposed Neutral Loss | Relative Abundance Prediction |
| 166 | [M]+ (Molecular Ion) | High |
| 151 | -CH3 | Moderate |
| 123 | -C3H7 (Isopropyl) | Moderate to High |
| 135 | -OCH3 | Low |
This table is illustrative of the type of data generated from computational studies and is not based on published research for this specific compound.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly using DFT, would provide deep insights into the electronic structure of this compound. These analyses would include the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their energy gap are fundamental descriptors of a molecule's chemical reactivity and kinetic stability.
Furthermore, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. This is often represented through electrostatic potential maps, which can indicate sites susceptible to electrophilic or nucleophilic attack. Such calculations are essential for understanding the molecule's reactivity and its potential interactions with other molecules, which is a key factor in its role as a flavor compound.
Emerging Research Areas and Future Perspectives in 5 Isopropyl 3 Methoxy 2 Methylpyrazine Research
Further Elucidation of Undefined Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of methoxypyrazines, including 5-isopropyl-3-methoxy-2-methylpyrazine, is a complex process that is not yet fully understood. While it is generally accepted that amino acids serve as the primary precursors, the precise enzymatic steps and regulatory networks remain an active area of investigation.
Research Findings:
Two main biosynthetic pathways have been proposed for alkyl-methoxypyrazines. One pathway suggests the amidation of a branched-chain amino acid, such as valine for the isopropyl group, followed by condensation with an α-dicarbonyl compound like glyoxal (B1671930), and a final methylation step. oup.commdpi.com Another proposed route involves the initial condensation of two amino acids to form a cyclic dipeptide, which then undergoes further modifications. mdpi.com For instance, the biosynthesis of 2-isopropyl-3-methoxypyrazine (B1215460) is thought to potentially start from the amino acids valine and glycine. oup.com
The final step in methoxypyrazine biosynthesis, the O-methylation of a hydroxypyrazine precursor, has been confirmed in several organisms, including grapevines. researchgate.netnih.gov Specific O-methyltransferase (OMT) enzymes responsible for this reaction have been identified. nih.govresearchgate.net For example, in Vitis vinifera, several VvOMT genes have been characterized, and their expression levels have been correlated with the concentration of methoxypyrazines in grapes and wine. researchgate.net However, the upstream enzymatic reactions leading to the formation of the hydroxypyrazine intermediate are still largely hypothetical. researchgate.netcapes.gov.br
Future research is expected to focus on:
Identification of Key Enzymes: Utilizing transcriptomics and proteomics to identify the specific enzymes involved in the initial condensation and cyclization steps.
Genetic Regulation: Uncovering the regulatory genes and transcription factors that control the expression of the biosynthetic pathway. For instance, studies on phytoplasma-infected plants have shown that virulence effectors can suppress the expression of OMT genes, thereby reducing methoxypyrazine production. nih.gov
Metabolic Modeling: Developing comprehensive metabolic models to predict the flux through the biosynthetic pathway under different environmental conditions and in different organisms.
Innovations in Sustainable and Scalable Chemical Synthesis Methodologies
The demand for pyrazines in the flavor, fragrance, and pharmaceutical industries necessitates the development of efficient, sustainable, and scalable synthesis methods. Traditional chemical syntheses often involve harsh conditions, multi-step processes, and the generation of significant waste. acs.org Emerging research is focused on greener and more atom-economical approaches.
Research Findings:
Recent advancements in synthetic organic chemistry offer promising alternatives. These include:
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of pyrazinamide (B1679903) derivatives has been demonstrated, offering a green alternative to traditional chemical methods. nih.gov Lipases, for example, have been successfully used for the amidation of pyrazine (B50134) esters. nih.gov
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. mdpi.comresearchgate.netnih.gov The integration of flow synthesis with crystallization has been demonstrated for pyrazinamide, allowing for a seamless and efficient manufacturing process. rsc.org
Catalysis with Earth-Abundant Metals: The use of catalysts based on earth-abundant metals like manganese offers a more sustainable alternative to precious metal catalysts for the synthesis of pyrazines through dehydrogenative coupling reactions. acs.org
Novel Cyclization Strategies: New methods for constructing the pyrazine ring are being explored, such as the Truce–Smiles rearrangement of amino acid-based sulfonamides, which allows for the synthesis of polysubstituted pyrazines under mild conditions. acs.org
Future research directions will likely involve the application of these innovative methodologies to the specific synthesis of this compound, aiming to develop a process that is not only high-yielding but also environmentally benign and economically viable.
Development of Ultrasensitive Detection and Monitoring Approaches for Trace Levels in Complex Matrices
The potent aroma of this compound and other related methoxypyrazines means they can have a significant sensory impact even at extremely low concentrations (ng/L levels). wikipedia.org Therefore, the development of ultrasensitive and highly selective analytical methods for their detection and quantification in complex matrices such as food, beverages, and environmental samples is crucial.
Research Findings:
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of alkylpyrazines. nih.govresearchgate.net However, the mass spectra of positional isomers can be very similar, making unambiguous identification challenging. nih.gov To overcome this, retention indices on different GC columns are often used in conjunction with mass spectral data. nih.gov
For the analysis of trace levels of methoxypyrazines in complex matrices like wine, various sample preparation and concentration techniques are employed, including:
Solid-Phase Extraction (SPE): This technique is used to isolate and concentrate pyrazines from the sample matrix. tesisenred.net
Solid-Phase Microextraction (SPME): A solvent-free extraction method that is well-suited for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the sensitivity of the human nose as a detector, which is often more sensitive than instrumental detectors for potent aroma compounds. tesisenred.net
Recent developments have also seen the application of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of pyrazines in liquid samples like Baijiu. nih.gov This method offers the advantage of direct injection without extensive sample preparation. nih.gov
Future research in this area will likely focus on:
Higher Sensitivity and Selectivity: Developing new stationary phases for GC and more selective ionization techniques for MS to improve the separation and detection of isomers.
Miniaturization and Automation: Creating portable and automated analytical systems for rapid, on-site monitoring of pyrazines.
Non-invasive Techniques: Exploring non-invasive methods for the detection of pyrazines in biological systems.
Integrative Studies of Ecological Roles Across Diverse Biological Systems
Pyrazines are known to play a variety of roles in chemical communication and interaction between organisms. Understanding the specific ecological functions of this compound can provide valuable insights into its natural significance and potential applications in agriculture and pest management.
Research Findings:
Pyrazines are produced by a wide range of organisms, including bacteria, fungi, plants, and insects. nih.govoup.com They can act as:
Pheromones: Some pyrazines function as alarm or trail pheromones in insects.
Kairomones: The scent of pyrazines can be used by predators or parasitoids to locate their prey or hosts. For example, 2,5-diisopropylpyrazine (B1313309) is an attractant for the pineapple beetle. oup.com
Allomones: Pyrazines can act as defensive compounds, deterring herbivores or pathogens. oup.com
Signaling Molecules in Plant-Microbe Interactions: Volatile compounds, including pyrazines, produced by soil microorganisms can influence plant growth and health. oup.comnih.gov
While the specific ecological role of this compound is not well-documented, its structural similarity to other biologically active pyrazines, such as 2-isopropyl-3-methoxypyrazine (a known component of ladybug taint in wine), suggests it may have similar functions. wikipedia.org
Future research should aim to:
Investigate Insect Responses: Screen a wide range of insect species for their behavioral responses to this compound.
Explore Plant-Microbe-Insect Interactions: Study the role of this compound in mediating complex interactions between plants, beneficial or pathogenic microbes, and insects.
Identify Receptors: Characterize the olfactory receptors in insects and other organisms that detect this specific pyrazine.
Exploration of Advanced Environmental Remediation Strategies for Pyrazines
The stability of the pyrazine ring can make these compounds persistent in the environment. While some microorganisms are capable of degrading pyrazines, the development of more efficient and robust remediation technologies is an important area of research, particularly for wastewater treatment and soil decontamination.
Research Findings:
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants. tamu.eduresearchgate.netmdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals, to break down complex organic molecules. AOPs that could be applied to pyrazine degradation include:
Fenton and Photo-Fenton Processes: These involve the use of hydrogen peroxide and iron salts, with or without UV light, to generate hydroxyl radicals. mdpi.comrepec.org
Ozonation: The use of ozone, alone or in combination with hydrogen peroxide or UV light, is another effective AOP. mdpi.comrepec.org
Photocatalysis: Semiconductor materials like titanium dioxide can be used as photocatalysts to generate reactive oxygen species upon UV irradiation. mdpi.com
Bioremediation, the use of microorganisms to break down pollutants, is another important strategy. Several bacterial strains have been identified that can utilize pyrazines as a source of carbon and nitrogen. nih.gov However, the metabolic pathways for pyrazine ring cleavage are still largely unknown. nih.gov
Future research in this domain should concentrate on:
Optimizing AOPs for Pyrazine Degradation: Systematically studying the degradation of this compound and other pyrazines using various AOPs to determine the most effective conditions and to identify degradation byproducts.
Discovering and Engineering Pyrazine-Degrading Microbes: Screening for new microorganisms with enhanced pyrazine degradation capabilities and using metabolic engineering to improve their efficiency.
Hybrid Remediation Systems: Combining AOPs and bioremediation to create more effective and sustainable treatment processes for pyrazine-contaminated waste streams.
Q & A
Q. What are the established synthesis routes for 5-Isopropyl-3-methoxy-2-methylpyrazine, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis data for this compound are limited, insights can be drawn from structurally analogous pyrazines. For example, 2-Methoxy-3-isopropylpyrazine (Bean Pyrazine) is synthesized via alkylation of methoxypyrazine precursors using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For 5-substituted derivatives, regioselective synthesis may require protecting group strategies or microwave-assisted reactions to enhance efficiency. Key factors include:
- Catalyst selection : Palladium catalysts improve cross-coupling reactions for alkyl group introduction .
- Temperature control : Excessive heat (>120°C) may degrade methoxy groups, reducing purity .
Table 1 : Comparative Synthesis Routes for Analogous Pyrazines
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation of pyrazine | K₂CO₃, DMF, 90°C, 12h | 65–75 | |
| Microwave-assisted | 150 W, 30 min, EtOH | 82 |
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis (≥99% GC recommended for synthetic batches) . For structural elucidation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve methyl, methoxy, and isopropyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₄N₂O: 166.11 g/mol) .
- Refractive Index/Density : Used for batch consistency checks (e.g., d20/20 = 1.015–1.027) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for similar pyrazines (e.g., acute oral toxicity Category 4, skin irritation Category 2):
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV not established; assume low thresholds) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ accelerated degradation experiments:
- Acidic/alkaline hydrolysis : Expose the compound to HCl/NaOH (0.1–1M) at 25–40°C, monitor via HPLC for decomposition products (e.g., demethylation or isomerization) .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition. For example, methoxy groups in pyrazines are prone to hydrolysis at pH < 3 .
Q. What challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be mitigated?
- Methodological Answer : Detection limits are hindered by low odor thresholds (e.g., 0.03 ng/L in water) . Strategies include:
- Sample pre-concentration : Solid-phase extraction (SPE) with activated carbon or C18 cartridges .
- GC-MS/MS : Enhances sensitivity; use selective ion monitoring (SIM) for m/z 166 (molecular ion) and fragmentation patterns .
- Matrix effects : Validate recovery rates in complex samples (e.g., soil, biological fluids) using isotopically labeled internal standards.
Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral analogs?
- Methodological Answer : Chiral resolution requires:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to favor desired stereoisomers .
- Chromatographic separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .
Q. What interactions occur between this compound and biological systems, such as microbial communities in water treatment?
- Methodological Answer : Studies on analogous pyrazines show:
- Microbial degradation : Actinomycetes metabolize methoxypyrazines into non-odorous byproducts (e.g., pyrazine-2-carboxylic acid) via oxidative pathways .
- Biofilm assays : Use rotating biological contactors (RBCs) to assess removal efficiency in simulated wastewater (e.g., >90% removal via biofiltration) .
Data Contradiction Analysis
- Example : Discrepancies in reported solubility (e.g., "insoluble in water" vs. trace solubility in aqueous ethanol ) may stem from impurities or measurement techniques. Researchers should:
Replicate experiments using USP-grade solvents.
Validate via nephelometry or UV-Vis spectroscopy for quantitative solubility profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
